Cas no 2228660-89-5 (2-(chloromethyl)prop-2-en-1-ylcyclopentane)

2-(chloromethyl)prop-2-en-1-ylcyclopentane 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)prop-2-en-1-ylcyclopentane
- 2228660-89-5
- EN300-1975923
- [2-(chloromethyl)prop-2-en-1-yl]cyclopentane
-
- インチ: 1S/C9H15Cl/c1-8(7-10)6-9-4-2-3-5-9/h9H,1-7H2
- InChIKey: SRZNPIZXWPTPEF-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)CC1CCCC1
計算された属性
- せいみつぶんしりょう: 158.0862282g/mol
- どういたいしつりょう: 158.0862282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0Ų
2-(chloromethyl)prop-2-en-1-ylcyclopentane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975923-0.5g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1975923-0.05g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1975923-1g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1975923-5.0g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1975923-0.25g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1975923-2.5g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1975923-10g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1975923-5g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1975923-0.1g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1975923-10.0g |
[2-(chloromethyl)prop-2-en-1-yl]cyclopentane |
2228660-89-5 | 10g |
$4236.0 | 2023-06-03 |
2-(chloromethyl)prop-2-en-1-ylcyclopentane 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
2-(chloromethyl)prop-2-en-1-ylcyclopentaneに関する追加情報
Introduction to 2-(Chloromethyl)prop-2-en-1-ylcyclopentane (CAS No. 2228660-89-5)
2-(Chloromethyl)prop-2-en-1-ylcyclopentane (CAS No. 2228660-89-5) is a unique organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound features a cyclopentane ring with a chloromethyl-substituted propenyl group, making it a versatile building block for various chemical applications. In this comprehensive introduction, we will explore the structure, synthesis, properties, and potential applications of 2-(Chloromethyl)prop-2-en-1-ylcyclopentane.
Structure and Synthesis: The molecular structure of 2-(Chloromethyl)prop-2-en-1-ylcyclopentane is characterized by a five-membered cyclopentane ring with a propenyl group attached at the 1-position and a chloromethyl group at the 2-position. This unique arrangement provides the compound with both aromatic and aliphatic functionalities, which are crucial for its reactivity and utility in synthetic chemistry. The synthesis of 2-(Chloromethyl)prop-2-en-1-ylcyclopentane can be achieved through several methods, including the reaction of cyclopentene with chloromethyl chloride in the presence of a suitable catalyst. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for research and industrial applications.
Physical and Chemical Properties: 2-(Chloromethyl)prop-2-en-1-ylcyclopentane is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as dichloromethane, ethanol, and acetone but has limited solubility in water. The compound exhibits moderate stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its boiling point is around 100°C at atmospheric pressure, making it suitable for distillation and purification processes. The presence of the chloromethyl group imparts electrophilic character to the molecule, which can be exploited in various chemical reactions.
Synthetic Applications: One of the key applications of 2-(Chloromethyl)prop-2-en-1-ylcyclopentane lies in its use as a versatile intermediate in organic synthesis. The chloromethyl group can be readily converted into other functional groups through nucleophilic substitution reactions, making it an excellent starting material for the synthesis of complex organic molecules. For example, recent studies have demonstrated the use of 2-(Chloromethyl)prop-2-en-1-ylcyclopentane in the preparation of novel pharmaceutical candidates and functional materials. The propenyl group can also participate in various addition reactions, further expanding its synthetic utility.
Mechanistic Studies: Understanding the reactivity and mechanisms of chemical reactions involving 2-(Chloromethyl)prop-2-en-1-ylcyclopentane is crucial for optimizing synthetic routes and developing new applications. Recent mechanistic studies have provided insights into the behavior of this compound under different reaction conditions. For instance, the reactivity of the chloromethyl group has been investigated using density functional theory (DFT) calculations, which have revealed that the presence of the cyclopentane ring influences the electronic distribution around the chloromethyl group, affecting its reactivity towards nucleophiles.
Biological Applications: In addition to its synthetic applications, 2-(Chloromethyl)prop-2-en-1-ylcyclopentane has shown promise in biological research. The compound's ability to undergo selective functionalization makes it a valuable tool for probing biological systems and developing new therapeutic agents. Recent studies have explored its potential as a scaffold for designing small molecules that can modulate specific biological targets. For example, researchers have synthesized derivatives of 2-(Chloromethyl)prop-2-en-1-ylcyclopentane that exhibit potent activity against certain cancer cell lines, highlighting its potential as a lead compound for drug discovery.
Safety Considerations: While 2-(Chloromethyl)prop-2-en-1-ylcyclopentane is generally considered safe for laboratory use when proper handling protocols are followed, it is important to exercise caution due to its reactivity and potential health effects. Users should wear appropriate personal protective equipment (PPE), such as gloves and goggles, and work in well-ventilated areas to minimize exposure risks. Additionally, proper disposal methods should be followed to ensure environmental safety.
FUTURE DIRECTIONS: The ongoing research on 2-(Chloromethyl)prop-2-en-1-ylcyclopentane is expected to uncover new applications and improve our understanding of its properties and reactivity. Advances in computational chemistry and catalysis are likely to play a significant role in this process. Furthermore, interdisciplinary collaborations between chemists, biologists, and materials scientists will be essential for translating laboratory findings into practical solutions for healthcare and industry.
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